

Triamylamine vs choline-based ILs for transdermal delivery

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Compound Focus: Triamylamine

CAS No.: 621-77-2

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Choline-based Ionic Liquids: Properties and Performance

Choline is a common component of biocompatible, "third-generation" ILs. The table below summarizes its key characteristics and performance data from recent studies.

| Feature | Description and Experimental Data |
|---------------|--|
| Cation Type | Choline ([Ch] ⁺) [1] [2]. |
| Common Anions | Geranate ([Ge]), Octanoate, Citrate ([Ci]), Oleate, Fatty acids [1] [3] [4]. |

| **Key Characteristics** | • **High Biocompatibility & Lower Toxicity:** Considered safe for pharmaceutical use [4] [2]. • **Liquefying Ability:** Can form Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) to enhance skin permeability [1]. • **Stabilizing:** Can elevate melting point of biologics (e.g., insulin, antibodies) to delay unfolding and aggregation [4]. || **Mechanism of Action** | • Fluidizes skin lipids [1]. • Extracts lipids from the stratum corneum (SC) [1] [3]. • Disrupts keratin and opens tight junctions [1] [3]. || **Experimental Performance** | • **Insulin Delivery:** Pretreatment with [Ch][Ge] on diabetic rat skin reduced blood glucose to

<80% within 8 hours [3]. • **Small Molecule Delivery:** ILs formed from drug anions (e.g., ibuprofen, tretinoin) showed high skin permeability due to optimized lipophilicity [1]. |

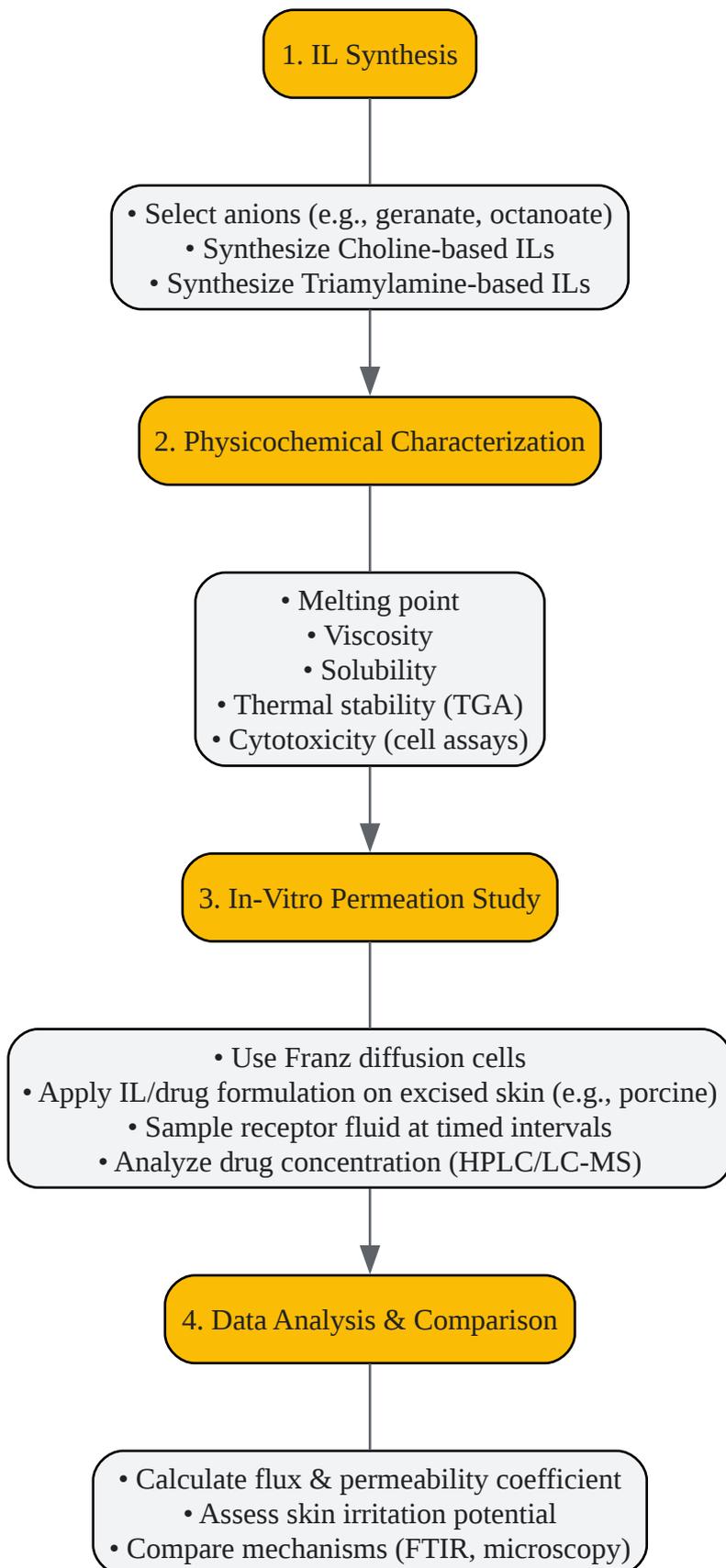
The Data Gap on Triamylamine-Based ILs

Information on **triamylamine** (TAA) based ILs is very limited in the search results I obtained. Only one source mentions it briefly:

- **A Single Data Point:** One study used **triamylamine** paired with NSAID anions (e.g., Ibuprofen, Ketoprofen) to form ILs. The mechanism for enhancing skin permeation was identified as causing **conformational disturbances and phase changes in the skin's lipid bilayer** [1]. No quantitative data on its performance, toxicity, or direct comparison with other ILs was provided.

Suggested Experimental Protocol for Direct Comparison

Given the lack of direct comparative data, here is a generalized protocol you can adapt to conduct a head-to-head evaluation. The workflow below outlines the key stages of such an experiment.



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Key Metrics to Measure:

- **Cumulative Drug Permeation ((Q_t)):** The total amount of drug that passes through the skin over time.
- **Steady-State Flux ((J_s)):** The rate of drug permeation per unit area at a constant rate (μg/cm²/h). A higher flux indicates a more effective permeation enhancer. Calculate as the slope of the (Q_t) vs. time plot in the linear region.
- **Permeability Coefficient ((K_p)):** Normalizes the flux for the applied drug concentration ((K_p = J_s / C_d)), allowing for comparison across different formulations.
- **Skin Irritation Potential:** Assessed using cell viability assays (e.g., MTT assay on keratinocytes) or histological examination of skin tissues post-experiment [1] [2].

How to Proceed with Your Research

- **Refine Your Literature Search:** I recommend searching specialized scientific databases like SciFinder, Reaxys, or Web of Science with more specific queries such as "**Triamylamine ionic liquid transdermal permeability**" or "**Triamylamine choline IL Franz diffusion cell**".
- **Explore Related Compounds:** The amine **triethylamine (TEA)** is more commonly cited in IL research [1]. Investigating studies on TEA-based ILs could provide a useful proxy for understanding the behavior of tertiary amine-based ILs in transdermal delivery.

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To cite this document: Smolecule. [Triamylamine vs choline-based ILs for transdermal delivery].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b702404#triamylamine-vs-choline-based-ils-for-transdermal-delivery>]

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